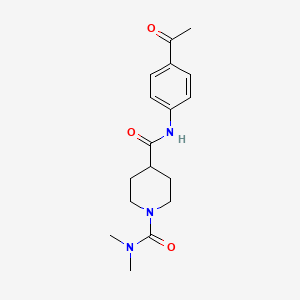![molecular formula C17H17F2N3O2 B5304082 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide, commonly known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
科学研究应用
DFP-10825 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In Alzheimer's disease research, DFP-10825 has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, DFP-10825 has been shown to protect dopaminergic neurons from oxidative stress, which is a key contributor to the development of the disease.
作用机制
DFP-10825 works by inhibiting specific enzymes involved in various cellular processes. In cancer cells, DFP-10825 inhibits the enzyme CDK4, which is involved in cell division. In Alzheimer's disease, DFP-10825 inhibits the enzyme BACE1, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, DFP-10825 inhibits the enzyme MAO-B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFP-10825 inhibits cell division and induces apoptosis, or programmed cell death. In Alzheimer's disease, DFP-10825 reduces the accumulation of beta-amyloid plaques and improves cognitive function. In Parkinson's disease, DFP-10825 protects dopaminergic neurons from oxidative stress and improves motor function.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments, including its small size, high potency, and specificity for certain enzymes. However, there are also limitations to using DFP-10825 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on DFP-10825. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective inhibitors of the enzymes targeted by DFP-10825. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential side effects.
合成方法
DFP-10825 can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-difluorophenol, which is then reacted with 3-chloromethylpyridine to produce 2-(2,4-difluorophenoxy)pyridine-3-methyl chloride. This intermediate is then reacted with pyrrolidine-3-carboxamide to produce DFP-10825.
属性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-3-4-15(14(19)8-13)24-17-12(2-1-6-21-17)10-22-16(23)11-5-7-20-9-11/h1-4,6,8,11,20H,5,7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHYVOBRDABNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,4-Difluorophenoxy)pyridin-3-YL]methyl}pyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)

![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)